molecular formula C20H26ClNO4 B1500473 6beta-Naltrexol hydrochloride CAS No. 55488-86-3

6beta-Naltrexol hydrochloride

Cat. No. B1500473
CAS RN: 55488-86-3
M. Wt: 379.9 g/mol
InChI Key: FSQFFCPJTDFOAN-CDHBEYIESA-N
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Description

6beta-Naltrexol hydrochloride is a chemical compound that is derived from Naltrexone, which is an opioid antagonist medication. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various diseases.

Mechanism Of Action

The mechanism of action of 6beta-Naltrexol hydrochloride is similar to that of Naltrexone. It works by blocking the opioid receptors in the brain, which reduces the effects of opioids such as pain relief and euphoria. It also decreases the release of dopamine, which is responsible for the pleasurable effects of opioids.

Biochemical And Physiological Effects

6beta-Naltrexol hydrochloride has been found to have several biochemical and physiological effects. It has been shown to reduce the craving for alcohol and opioids, which can help in the treatment of addiction. It has also been found to have anti-inflammatory effects, which can be beneficial in the treatment of inflammatory bowel disease and liver fibrosis. Additionally, it has been shown to have neuroprotective effects, which can be useful in the treatment of neuropathic pain.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 6beta-Naltrexol hydrochloride in lab experiments is that it is a potent and selective opioid receptor antagonist. This makes it a useful tool for studying the role of opioids in various physiological processes. However, one of the limitations of using this compound is that it can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 6beta-Naltrexol hydrochloride. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the identification of new therapeutic applications for this compound. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound, which can help in the development of new treatments for various diseases.
Conclusion:
In conclusion, 6beta-Naltrexol hydrochloride is a promising compound that has potential therapeutic applications in the treatment of various diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to fully understand the potential of this compound and to develop new treatments for various diseases.

Scientific Research Applications

6beta-Naltrexol hydrochloride has been extensively studied for its potential therapeutic applications. It has been found to be effective in the treatment of various diseases such as alcoholism, opioid addiction, and cancer. It has also been studied for its potential use in the treatment of inflammatory bowel disease, liver fibrosis, and neuropathic pain.

properties

IUPAC Name

(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4.ClH/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11;/h3-4,11,14-15,18,22-24H,1-2,5-10H2;1H/t14-,15-,18+,19+,20-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQFFCPJTDFOAN-CDHBEYIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@]2([C@H]3CC4=C5[C@@]2(CCN3CC6CC6)[C@H]([C@@H]1O)OC5=C(C=C4)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6beta-Naltrexol hydrochloride

CAS RN

55488-86-3
Record name 6beta-Naltrexol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055488863
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6.BETA.-NALTREXOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/765G11MG24
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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